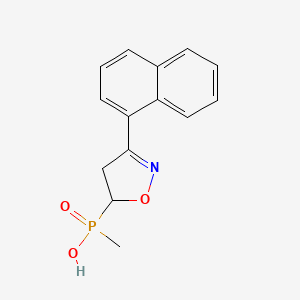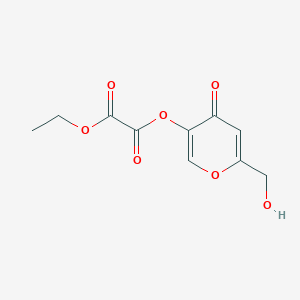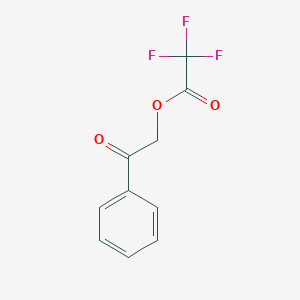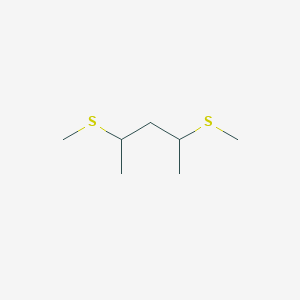
2,4-Bis(methylsulfanyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,4-Bis(methylsulfanyl)pentane was first reported in 1941 . It is industrially prepared by the acid-catalyzed condensation of methyl mercaptan with formaldehyde. The reaction can be represented as follows: [ 2 \text{CH}_3\text{SH} + \text{H}_2\text{C}=O \rightarrow \text{CH}_3\text{SCH}_2\text{SCH}_3 + \text{H}_2\text{O} ] This method involves the use of an acid catalyst to facilitate the condensation reaction .
化学反応の分析
2,4-Bis(methylsulfanyl)pentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
科学的研究の応用
2,4-Bis(methylsulfanyl)pentane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its role as an aromatic component in truffles and its potential effects on human olfaction. In the food industry, synthetic versions of this compound are used as aromatic additives in commercial truffle products, such as truffle oil, truffle butter, truffle salt, and truffle pastes . These products often contain elevated levels of this compound compared to natural truffle products .
作用機序
The mechanism of action of 2,4-Bis(methylsulfanyl)pentane involves its interaction with olfactory receptors in the human nose. The strong odor of this compound is due to its ability to bind to specific receptors, triggering a sensory response. The molecular targets and pathways involved in this process are related to the olfactory system, which detects and processes odor molecules .
類似化合物との比較
2,4-Bis(methylsulfanyl)pentane is similar to other organosulfur compounds, such as dimethyl disulfide and dimethyl trisulfide. These compounds share similar structural features and chemical properties, including strong odors and reactivity with oxidizing and reducing agents. this compound is unique in its specific use as an aromatic additive in truffle products and its presence in certain truffle varieties .
Conclusion
This compound is a versatile organosulfur compound with significant applications in chemistry, biology, and the food industry. Its unique properties and strong odor make it an important compound for research and commercial use.
特性
CAS番号 |
118156-22-2 |
|---|---|
分子式 |
C7H16S2 |
分子量 |
164.3 g/mol |
IUPAC名 |
2,4-bis(methylsulfanyl)pentane |
InChI |
InChI=1S/C7H16S2/c1-6(8-3)5-7(2)9-4/h6-7H,5H2,1-4H3 |
InChIキー |
OGDPXXJXKGCPRL-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


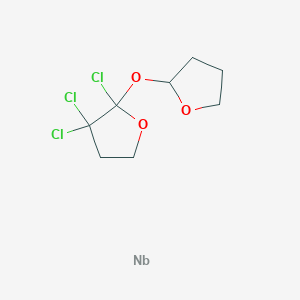
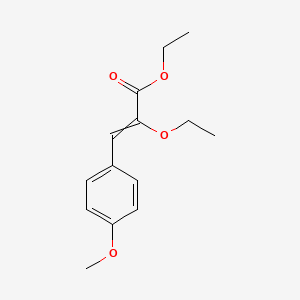
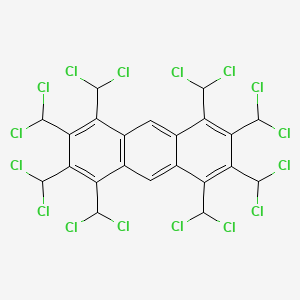
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
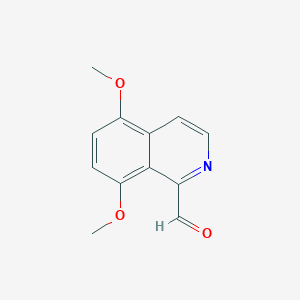
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
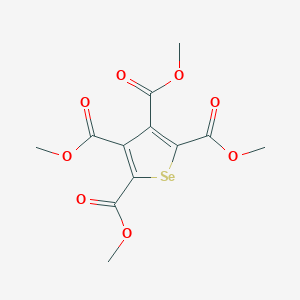
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
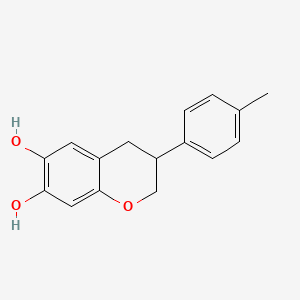
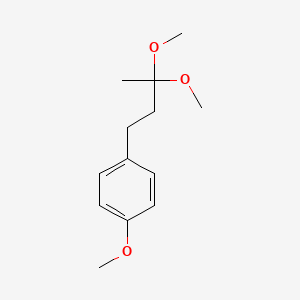
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
